molecular formula C14H14N6O5S B4322951 METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

Cat. No.: B4322951
M. Wt: 378.37 g/mol
InChI Key: NLTBDXNTWHEDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(benzylsulfonyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the oxadiazole moiety: This step may involve the reaction of an appropriate precursor with hydrazine and subsequent cyclization.

    Sulfonylation: The benzylsulfonyl group can be introduced through a sulfonylation reaction using benzyl sulfonyl chloride.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or sulfonyl groups.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal ions.

Medicine

Medicinally, compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Oxadiazole derivatives: Compounds with the oxadiazole moiety are also known for their diverse biological properties.

    Sulfonyl-containing compounds: These compounds are often studied for their potential as enzyme inhibitors.

Uniqueness

The uniqueness of METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE lies in its combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(benzylsulfonylmethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O5S/c1-24-14(21)11-10(20(19-16-11)13-12(15)17-25-18-13)8-26(22,23)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTBDXNTWHEDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=NON=C2N)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 3
METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 5
METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 6
METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

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